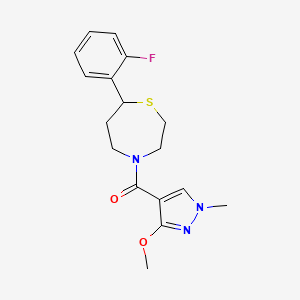
(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone” is a chemical compound with the molecular formula C17H20FN3O2S and a molecular weight of 349.421.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound12.
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound1.
Aplicaciones Científicas De Investigación
Fluorinated Pyrazoles and Their Applications
Synthesis and Biological Screening : Research on fluorine-containing pyrazoles, such as those synthesized by Gadakh et al. (2010), highlights the incorporation of fluorine atoms to enhance biological activity against various microbial strains. The study's findings on the antibacterial and antifungal activities of these compounds underscore the potential of fluorinated pyrazoles in developing new antimicrobial agents (Gadakh et al., 2010).
Chemical Synthesis Techniques : The work by Woydziak et al. (2012) on the synthesis of fluorinated benzophenones and related compounds through nucleophilic aromatic substitution demonstrates the versatility of fluorinated compounds in synthesizing novel fluorophores with potential spectroscopic applications. This approach can be relevant for designing compounds with specific electronic and optical properties (Woydziak et al., 2012).
Regioselective Synthesis of Pyrazole Derivatives : Alizadeh et al. (2015) report a regioselective synthesis method for 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, highlighting the importance of precise synthetic approaches in generating compounds with desired structural and functional attributes. This methodological innovation can facilitate the synthesis of compounds with specific biological or chemical properties (Alizadeh et al., 2015).
Safety And Hazards
Direcciones Futuras
The future directions or potential applications of this compound are not provided in the sources I found1.
Propiedades
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-20-11-13(16(19-20)23-2)17(22)21-8-7-15(24-10-9-21)12-5-3-4-6-14(12)18/h3-6,11,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUITHHHOJQRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

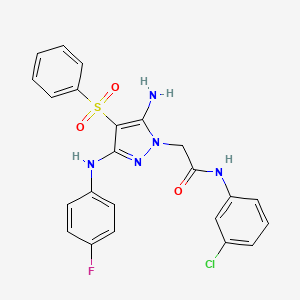
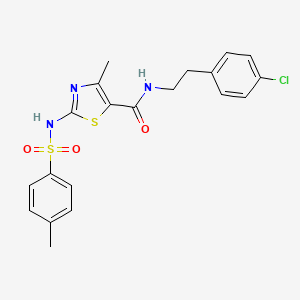

![Methyl 4-[(4-tert-butylphenyl)methoxy]-3,5-dichlorobenzoate](/img/structure/B2751093.png)
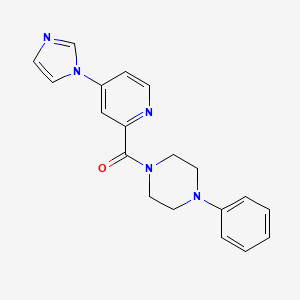
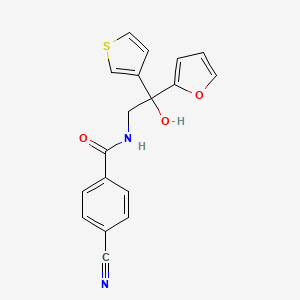
![N-(2-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2751098.png)
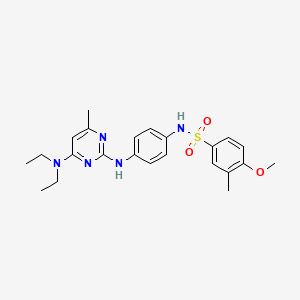
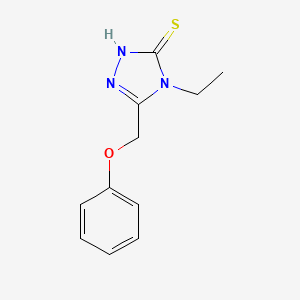
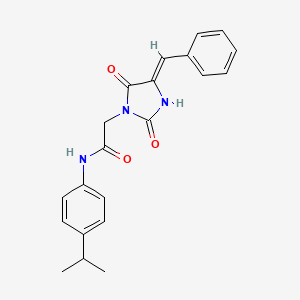
![2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2751106.png)
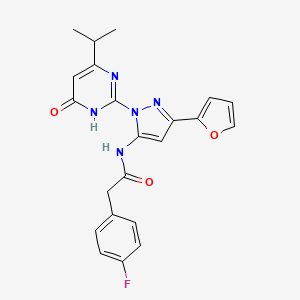
![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)